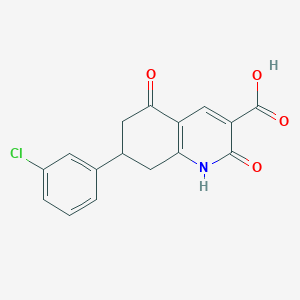

7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Description

7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a quinoline derivative featuring a 3-chlorophenyl substituent at the 7-position, a carboxylic acid group at the 3-position, and a partially hydrogenated bicyclic core. This article focuses on comparative analyses with structurally related compounds, emphasizing substituent effects, synthesis, and spectral characteristics.

Properties

Molecular Formula |

C16H12ClNO4 |

|---|---|

Molecular Weight |

317.72 g/mol |

IUPAC Name |

7-(3-chlorophenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid |

InChI |

InChI=1S/C16H12ClNO4/c17-10-3-1-2-8(4-10)9-5-13-11(14(19)6-9)7-12(16(21)22)15(20)18-13/h1-4,7,9H,5-6H2,(H,18,20)(H,21,22) |

InChI Key |

HVAXIAOBKAPELY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Ionic Liquid-Catalyzed One-Pot Synthesis

The tandem protocol developed by [H2-DABCO][HSO4]2-catalyzed reactions provides an efficient route to hexahydroquinoline derivatives. For the target compound, the reaction involves:

-

Reactants : 3-Chlorobenzaldehyde (1.0 equiv), 1,3-cyclohexanedione (1.0 equiv), malononitrile (1.2 equiv), and ammonium acetate (1.5 equiv).

-

Catalyst : [H2-DABCO][HSO4]2 (40 mg per mmol of aldehyde).

-

Conditions : Ethanol solvent, room temperature, 5-minute reaction time.

The mechanism proceeds via Knoevenagel condensation between 3-chlorobenzaldehyde and malononitrile, forming an α,β-unsaturated nitrile intermediate. Subsequent nucleophilic attack by the enolized 1,3-cyclohexanedione and ammonium acetate-mediated cyclization yields the hexahydroquinoline-3-carbonitrile precursor. This method achieves a 98% yield under optimized conditions.

Table 1: Optimization of Ionic Liquid-Catalyzed Synthesis

| Catalyst Loading (mg) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 30 | EtOH + H2O | 10 | 64 |

| 40 | EtOH | 5 | 98 |

Acid-Mediated Hydrolysis of Nitrile Intermediates

The carbonitrile group at position 3 is hydrolyzed to a carboxylic acid using concentrated sulfuric acid:

-

Procedure : The nitrile intermediate (1.0 equiv) is stirred in concentrated H2SO4 (20 mL per gram) for 4 hours at room temperature. The mixture is quenched in ice-cold water, and the precipitate is recrystallized from ethanol.

This step proceeds via a chlorosulfite intermediate , where the nitrile is protonated, followed by nucleophilic attack by water to form the carboxylic acid.

Alternative Synthetic Routes

Protection/Deprotection Strategies

A patent-derived method for analogous tetrahydroisoquinoline carboxylates involves:

-

Benzylation : Reaction with benzyl bromide in alkaline conditions to protect amines.

-

Carboxylation : Treatment with butyl lithium and CO2 in tetrahydrofuran (THF) and tetramethylethylenediamine (TMEDA) at −78°C.

-

Hydrogenolysis : Palladium-catalyzed hydrogenation to remove benzyl groups.

While this route is longer, it offers precise control over regioselectivity, particularly for sterically hindered substrates.

Fischer Esterification and Hydrolysis

Carboxylic acid formation via ester intermediates:

-

Esterification : Reacting the nitrile intermediate with benzyl alcohol under acidic conditions to form a benzyl ester.

-

Hydrolysis : Heating the ester with aqueous HCl or H2SO4 to yield the free carboxylic acid.

This method avoids harsh nitrile hydrolysis conditions but introduces additional steps.

Crystallization and Purification

Solvent-Dependent Recrystallization

The final compound is purified via recrystallization:

-

Optimal Solvent : Ethanol, yielding pale-yellow crystals with a melting point of 518–525 K.

-

Crystallographic Data : Orthorhombic space group Pbca with unit cell parameters a = 27.9446 Å, b = 8.4311 Å, c = 35.0101 Å.

Mechanistic Considerations

Role of Ionic Liquids

The ionic liquid [H2-DABCO][HSO4]2 acts as a dual acid-base catalyst , polarizing carbonyl groups for Knoevenagel condensation while stabilizing transition states via hydrogen bonding.

Steric and Electronic Effects

The 3-chlorophenyl group introduces electron-withdrawing effects , accelerating cyclization but necessitating elevated temperatures (∼353 K) for complete conversion in non-catalytic methods.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

| Method | Steps | Yield (%) | Time |

|---|---|---|---|

| Ionic Liquid MCR | 1 | 98 | 5 min |

| Acid Hydrolysis of Nitrile | 2 | 73 | 4 h |

| Protection/Deprotection | 3 | 65 | 24 h |

The ionic liquid-catalyzed MCR is superior in yield and time efficiency, though scalability challenges may favor stepwise approaches for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce hydroxylated quinoline derivatives.

Scientific Research Applications

7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 7-position substituent significantly influences electronic, steric, and conformational properties. Key comparisons include:

*Molecular formula estimated based on structural analogs.

- Conformational Flexibility: notes that hexahydroquinoline derivatives adopt twisted-boat conformations in the cyclohexene and dihydropyridine rings, which may stabilize intermolecular interactions in crystalline states .

Physical Properties

Comparative melting points and hydrophobicity trends are inferred from analogs:

*Estimated based on structural analogs.

Spectroscopic Characteristics

- NMR Shifts : Chlorine substituents cause deshielding in ^1H-NMR (e.g., aromatic protons near Cl resonate downfield). For example, in , fluorine substitution leads to distinct coupling patterns (e.g., δ7.35, J = 9.0 Hz) .

- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H stretches (~3400 cm⁻¹) are common across analogs. Chlorine’s inductive effect may shift C=O frequencies slightly upward compared to methyl groups .

Biological Activity

7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a hexahydroquinoline core with a chlorophenyl substituent and two carbonyl groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Some studies have reported that quinoline derivatives possess antibacterial and antifungal activities. The presence of the chlorophenyl group may enhance these effects by increasing lipophilicity and facilitating membrane penetration.

- Anti-inflammatory Effects : Compounds similar to this compound have shown potential in inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of inflammatory mediators such as prostaglandins.

- Anticancer Activity : Research has indicated that certain quinoline derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : It has been suggested that this compound may interact with various receptors in the body (e.g., P2X receptors), influencing cellular signaling pathways.

- Oxidative Stress Reduction : Some studies indicate that quinoline derivatives can exert antioxidant effects by scavenging free radicals.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Antimicrobial Activity : A study demonstrated that structurally similar quinoline derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine was found to enhance this activity .

- Anti-inflammatory Evaluation : In vitro assays showed that certain derivatives inhibited COX-2 enzyme activity effectively. These findings suggest that modifications on the quinoline scaffold can lead to improved anti-inflammatory properties .

- Anticancer Research : A series of experiments using cancer cell lines revealed that compounds with similar structures could induce apoptosis and inhibit proliferation in breast cancer cells. This was attributed to their ability to modulate signaling pathways associated with cell cycle regulation .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(3-chlorophenyl)-2,5-dioxo-hexahydroquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

- The compound is typically synthesized via cyclocondensation of substituted anilines with ketoesters or through multi-step protocols involving Claisen-Schmidt or Hantzsch reactions. For example, describes a similar synthesis using sodium nitrite and cupric chloride under acidic conditions to introduce halogens. Yield optimization requires precise control of stoichiometry, temperature (e.g., reflux in toluene), and catalysts (e.g., PPA for lactamization, as in ). Purification often involves recrystallization or column chromatography, with yields ranging from 40–70% depending on substituent reactivity .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- X-ray crystallography ( ) resolves the hexahydroquinoline core and substituent orientations, confirming dihedral angles between the chlorophenyl group and the quinoline ring. NMR (1H/13C) identifies proton environments, such as the deshielded carboxylic acid proton (~12–14 ppm) and coupling patterns for the chlorophenyl group. FT-IR verifies carbonyl stretches (1650–1750 cm⁻¹) for the dioxo and carboxylic acid moieties. HRMS validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for hexahydroquinoline derivatives, and how are these assays designed?

- Derivatives exhibit antimicrobial ( ), antibacterial ( ), and calcium-modulatory activities ( ). Assays include:

- Broth microdilution (MIC determination against S. aureus or E. coli).

- Enzyme inhibition (e.g., acetylcholinesterase, using Ellman’s method).

- Cytotoxicity screening (MTT assay on mammalian cell lines).

Structure-activity relationships (SAR) often correlate chloro-substitution with enhanced lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low enantiomeric purity in hexahydroquinoline derivatives?

- Enantioselective synthesis challenges arise from the compound’s multiple stereocenters. Strategies include:

- Chiral auxiliaries : Use of (R)- or (S)-BINOL ligands in asymmetric catalysis ( ).

- Enzymatic resolution : Lipase-mediated kinetic separation of racemic mixtures.

- Crystallization-induced diastereomer transformation : Selective precipitation of desired enantiomers via salt formation (e.g., with L-tartaric acid).

Purity is monitored via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns)?

- Contradictions may stem from dynamic effects (e.g., ring puckering in the hexahydroquinoline core) or hydrogen bonding ( ). Solutions include:

- Variable-temperature NMR to identify conformational exchange.

- DFT calculations (e.g., Gaussian 16) to model equilibrium geometries and predict coupling constants.

- 2D NMR (COSY, NOESY) to map through-space interactions obscured by overlapping signals .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

- Advanced approaches include:

- Molecular docking (AutoDock Vina) to predict binding affinities for targets like DNA gyrase ( ).

- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters of ligand-target interactions.

- CRISPR-Cas9 knockouts of putative targets in microbial models to confirm on-pathway effects.

Contradictory results across studies require cross-validation via orthogonal assays (e.g., SPR vs. MST) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- ADMET prediction (SwissADME, pkCSM) optimizes logP (target: 2–3), aqueous solubility, and CYP450 inhibition profiles. MD simulations (GROMACS) assess membrane permeability by modeling bilayer insertion. Substituent modifications (e.g., replacing chlorine with trifluoromethyl) are evaluated for metabolic stability via in silico cytochrome P450 metabolism maps .

Methodological Considerations

- Data Reproducibility : Strict adherence to reaction condition documentation (e.g., solvent degassing in ) minimizes batch-to-batch variability.

- Contradiction Analysis : Apply the Gil framework ( ) to systematically compare assay protocols (e.g., differences in bacterial strain selection in vs. 10).

- Structural Validation : Cross-reference crystallographic data ( ) with computational models to confirm hydrogen-bonding motifs critical for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.